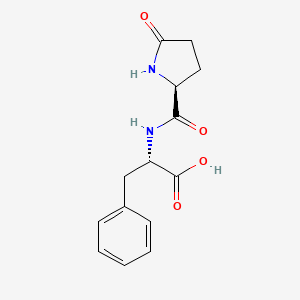

Pyr-phe-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEZCXFVJLMPKG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyroglutamyl-Phenylalanine (Pyr-phe-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH) is a dipeptide composed of pyroglutamic acid and phenylalanine. This molecule serves as a valuable building block in peptide synthesis and holds potential for various applications in biochemical research and drug development.[1] The presence of the N-terminal pyroglutamyl residue confers enhanced stability against degradation by aminopeptidases, a desirable characteristic for therapeutic peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and purification are also presented to facilitate its application in research and development.

Chemical Structure and Properties

This compound is formed through a peptide bond between the carboxylic acid group of L-pyroglutamic acid and the amino group of L-phenylalanine.

Chemical Structure:

Figure 1. 2D Chemical Structure of L-Pyroglutamyl-L-phenylalanine.

Figure 1. 2D Chemical Structure of L-Pyroglutamyl-L-phenylalanine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [2] |

| Molecular Weight | 276.29 g/mol | [2] |

| CAS Number | 21282-12-2 | [1] |

| Appearance | White to off-white powder (presumed) | General peptide properties |

| Melting Point | Data not available for this compound. L-Phenylalanine: ~283 °C (decomposes). L-Pyroglutamic acid: 184 °C. | [3] |

| Solubility | General statements suggest favorable solubility in various solvents, though quantitative data is limited. For similar dipeptides, solubility can be poor in neutral aqueous solutions due to hydrophobic residues but can be improved in dilute acidic or basic solutions or with organic co-solvents like DMSO. | |

| pKa Values (Estimated) | The pKa of the carboxylic acid of the phenylalanine residue is estimated to be around 1.83. The pyroglutamic acid lactam nitrogen is not basic. |

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the structures of L-pyroglutamic acid and L-phenylalanine.

-

¹H NMR: Expected signals would include those from the aromatic protons of the phenylalanine ring (around 7.2-7.4 ppm), the alpha-protons of both amino acid residues, and the aliphatic protons of the pyroglutamyl ring and the phenylalanine side chain.

-

¹³C NMR: Characteristic signals would be present for the carbonyl carbons of the peptide bond and carboxylic acid, the aromatic carbons of the phenyl group, and the aliphatic carbons of both residues.

-

Mass Spectrometry: The expected monoisotopic mass would be approximately 276.1110 Da.

Biological Activity and Applications

This compound is primarily utilized as a building block in the synthesis of more complex peptides for pharmaceutical and biochemical research. The N-terminal pyroglutamyl residue is a key feature of many biologically active peptides, as it protects them from degradation by exopeptidases, thereby increasing their in vivo stability and half-life.

While specific signaling pathways modulated directly by this compound are not extensively documented, pyroglutamyl peptides, in general, have been associated with a range of biological activities, including:

-

Hepatoprotective effects

-

Antidepressant-like properties

-

Anti-inflammatory activity

The hydrophobic γ-lactam ring of the pyroglutamyl residue is thought to enhance the stability of these peptides against degradation by gastrointestinal proteases.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for preparing peptides like this compound. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Phe-OH

-

Wang resin (or other suitable resin for C-terminal carboxylic acid)

-

L-Pyroglutamic acid

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Loading (Fmoc-Phe-OH):

-

Couple Fmoc-Phe-OH to the resin using a suitable coupling agent and base in DMF.

-

Allow the reaction to proceed for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the phenylalanine residue. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of L-Pyroglutamic Acid:

-

Pre-activate L-Pyroglutamic acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated pyroglutamic acid solution to the resin and allow it to couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test (should be negative upon completion).

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Precipitation:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (if any).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

References

Synthesis of L-Pyroglutamyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of L-Pyroglutamyl-L-phenylalanine, a dipeptide of interest due to the presence of the N-terminal pyroglutamic acid residue, which can confer enhanced stability against enzymatic degradation. This document details both chemical and enzymatic approaches, providing structured data, experimental protocols, and workflow visualizations to aid in the successful synthesis and characterization of this target molecule.

Introduction to Synthesis Strategies

The synthesis of L-Pyroglutamyl-L-phenylalanine can be approached through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis is the most common and versatile approach, allowing for a wide range of reaction conditions and scalability. The core of this method lies in the formation of a peptide bond between L-pyroglutamic acid and L-phenylalanine. This typically involves the use of protecting groups to prevent unwanted side reactions and coupling agents to facilitate the amide bond formation. Key strategies include:

-

Direct Coupling: This involves the direct reaction of L-pyroglutamic acid (or a protected derivative) with L-phenylalanine (with a protected C-terminus). The nitrogen within the pyroglutamic acid lactam ring is part of an amide and is significantly less nucleophilic, often making N-protection unnecessary.[1]

-

In-situ Cyclization: An alternative route involves using L-glutamine as the N-terminal residue. Following the formation of the Gln-Phe dipeptide, the N-terminal glutamine can be induced to cyclize into pyroglutamic acid.[1]

Enzymatic Synthesis , while less common for this specific dipeptide, offers a green and highly specific alternative. Enzymes like chymotrypsin have been used to catalyze the formation of peptide bonds involving L-phenylalanine.[2] This method avoids the need for protecting groups and often proceeds under mild, aqueous conditions.

Chemical Synthesis of L-Pyroglutamyl-L-phenylalanine

This section details a common approach to the chemical synthesis of L-Pyroglutamyl-L-phenylalanine via solution-phase peptide coupling.

Protecting Group Strategy

To ensure the specific formation of the desired peptide bond, the carboxylic acid group of L-phenylalanine must be protected. The amino group of L-pyroglutamic acid is already part of a lactam and is generally unreactive under standard coupling conditions, thus not requiring protection.[3]

-

C-terminal Protection of L-phenylalanine: The carboxyl group of L-phenylalanine is typically protected as an ester, for example, a methyl or benzyl ester.[4] Benzyl esters are particularly useful as they can be removed by catalytic hydrogenolysis, a mild deprotection method.

Activation and Coupling

The formation of the amide bond requires the activation of the carboxylic acid group of L-pyroglutamic acid. This is achieved using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. More modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes the synthesis of L-Pyroglutamyl-L-phenylalanine benzyl ester followed by deprotection.

Step 1: Protection of L-phenylalanine as Benzyl Ester

-

Materials: L-phenylalanine, benzyl alcohol, toluene, p-toluenesulfonic acid monohydrate.

-

Procedure:

-

Suspend L-phenylalanine (1 equivalent) in a mixture of benzyl alcohol and toluene.

-

Add p-toluenesulfonic acid monohydrate (catalytic amount).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product, L-phenylalanine benzyl ester p-toluenesulfonate salt, with diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Neutralize the salt with a base (e.g., sodium bicarbonate solution) and extract the free ester into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain L-phenylalanine benzyl ester.

-

Step 2: Peptide Coupling

-

Materials: L-pyroglutamic acid, L-phenylalanine benzyl ester, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM).

-

Procedure:

-

Dissolve L-pyroglutamic acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in DCM dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add L-phenylalanine benzyl ester (1 equivalent) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide, L-Pyroglutamyl-L-phenylalanine benzyl ester.

-

Step 3: Deprotection

-

Materials: L-Pyroglutamyl-L-phenylalanine benzyl ester, Palladium on carbon (10% Pd/C), methanol.

-

Procedure:

-

Dissolve the protected dipeptide in methanol.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude L-Pyroglutamyl-L-phenylalanine.

-

Step 4: Purification

-

Procedure: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash column chromatography on silica gel.

Data Presentation

The following tables should be used to record the quantitative data from the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reactant 1 (mmol) | Reactant 2 (mmol) | Coupling Agent (mmol) | Solvent (mL) | Temp (°C) | Time (h) | Product | Yield (%) |

| Protection | L-Phe | BnOH | - | Toluene | Reflux | 4-6 | L-Phe-OBn | Enter Data |

| Coupling | pGlu | L-Phe-OBn | DCC/HOBt | DCM | 0 -> RT | 12-18 | pGlu-Phe-OBn | Enter Data |

| Deprotection | pGlu-Phe-OBn | H₂/Pd-C | - | MeOH | RT | 2-4 | pGlu-Phe | Enter Data |

Table 2: Characterization Data

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Purity (HPLC, %) |

| L-Phe-OBn | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

| pGlu-Phe-OBn | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

| pGlu-Phe | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

Workflow Diagram

Caption: Solution-phase synthesis workflow for L-Pyroglutamyl-L-phenylalanine.

Enzymatic Synthesis of L-Pyroglutamyl-L-phenylalanine

Enzymatic synthesis provides a highly selective and environmentally friendly route. A potential approach involves the use of a protease in reverse, catalyzing peptide bond formation in a kinetically controlled synthesis.

Enzyme Selection

Proteases such as chymotrypsin, which have a preference for cleaving peptide bonds adjacent to aromatic amino acids like phenylalanine, can be used to catalyze the formation of the pGlu-Phe bond. The reaction conditions, such as pH and solvent system, are critical to shift the equilibrium towards synthesis rather than hydrolysis.

Experimental Protocol: Enzymatic Synthesis

-

Materials: L-pyroglutamic acid methyl ester, L-phenylalanine, α-chymotrypsin, phosphate buffer, organic co-solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve L-pyroglutamic acid methyl ester and L-phenylalanine in a phosphate buffer (pH ~7-8) containing a percentage of an organic co-solvent to reduce water activity.

-

Add α-chymotrypsin (immobilized or free).

-

Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37 °C).

-

Monitor the formation of the dipeptide by HPLC.

-

Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a denaturant or by heat treatment if the enzyme is not to be reused).

-

Purify the product from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.

-

Data Presentation

Table 3: Enzymatic Synthesis Parameters and Yield

| Substrate 1 | Substrate 2 | Enzyme | Buffer (pH) | Co-solvent (%) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

| pGlu-OMe | L-Phe | α-Chymotrypsin | Phosphate (7.5) | Acetonitrile (30) | 37 | 24-48 | Enter Data | Enter Data |

Workflow Diagram

Caption: Enzymatic synthesis workflow for L-Pyroglutamyl-L-phenylalanine.

Biological Context

While a specific signaling pathway for L-Pyroglutamyl-L-phenylalanine is not well-documented, peptides containing an N-terminal pyroglutamyl residue are known to exhibit increased resistance to degradation by aminopeptidases. This enhanced stability can prolong their biological half-life. L-pyroglutamic acid itself has been reported to have anti-inflammatory and neuroprotective properties. The biological activity of the dipeptide L-Pyroglutamyl-L-phenylalanine would be an interesting area for further investigation, potentially leveraging the known bioactivities of its constituent amino acids. Pyroglutamyl peptidase is an enzyme that specifically cleaves the N-terminal pyroglutamate residue from peptides.

Conclusion

This technical guide has outlined the primary methods for the synthesis of L-Pyroglutamyl-L-phenylalanine, providing detailed protocols for both chemical and enzymatic approaches. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The provided tables and workflow diagrams offer a framework for planning, executing, and documenting the synthesis of this dipeptide. Further research into the biological activity of L-Pyroglutamyl-L-phenylalanine is warranted, given the known properties of pyroglutamyl-containing peptides.

References

In Vitro Mechanism of Action of Pyr-phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of L-Pyroglutamyl-L-phenylalanine hydroxamic acid (Pyr-phe-OH). The primary established role of this compound in a biological context is as a substrate for the enzyme Pyroglutamyl Peptidase I (PAP-I), a cytosolic cysteine peptidase. This document details the enzymatic interaction, including the catalytic mechanism of PAP-I, and presents a compilation of kinetic data for various PAP-I substrates to provide a comparative context. Furthermore, detailed experimental protocols for assaying PAP-I activity are provided, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding of the biochemical processes involved.

Core Mechanism of Action: Substrate for Pyroglutamyl Peptidase I

The principal in vitro biological activity of this compound is its role as a substrate for Pyroglutamyl Peptidase I (PAP-I, EC 3.4.19.3), also known as pyrrolidonyl peptidase.[1][2] PAP-I is a widely distributed cytosolic cysteine peptidase that specifically catalyzes the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins.[1][3] This enzymatic action is crucial in the metabolism of various biologically active peptides and proteins that are protected from other aminopeptidases by the N-terminal pGlu residue.[3]

The enzymatic reaction involves the hydrolysis of the peptide bond between the pyroglutamic acid and the adjacent L-phenylalanine residue in this compound, releasing pyroglutamic acid and L-phenylalanine hydroxamic acid.

The Enzyme: Pyroglutamyl Peptidase I (PAP-I)

-

Classification: PAP-I is classified as a cysteine peptidase of the C15 family (clan CA).

-

Function: Its primary function is the regulation and degradation of peptides and proteins with an N-terminal pyroglutamyl residue, such as Thyrotropin-Releasing Hormone (TRH) and Luteinizing-Hormone Releasing Hormone (LHRH).

-

Substrate Specificity: PAP-I exhibits broad substrate specificity for the amino acid adjacent to the pyroglutamyl residue, but it does not cleave pGlu-Pro bonds.

-

Catalytic Mechanism: The catalytic activity of PAP-I relies on a catalytic triad composed of Cysteine, Histidine, and Aspartic Acid. The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. The histidine residue acts as a general base, accepting a proton from the cysteine thiol, and then as a general acid, donating a proton to the leaving group. The aspartic acid residue orients the histidine and stabilizes the resulting imidazolium ion. The tetrahedral intermediate formed during catalysis is stabilized by an oxyanion hole.

Quantitative Data Presentation

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | Reference |

| L-pGlu-7-amino-4-methylcoumarin | Recombinant Human | 0.132 ± 0.024 | 2.68 x 10-5 | |

| L-pGlu-β-naphthylamide | Enterococcus faecalis | 0.55 | Not Reported | |

| L-pGlu-L-Ala | Recombinant Rat | 0.057 | Not Reported | |

| L-OTCA-L-Ala | Recombinant Rat | 0.43 | Not Reported | |

| L-OOCA-L-Ala | Recombinant Rat | 0.71 | Not Reported | |

| L-OICA-L-Ala | Recombinant Rat | 0.42 | Not Reported |

Note: L-OTCA = L-2-oxothiazolidine-4-carboxylic acid; L-OOCA = L-2-oxooxazolidine-4-carboxylic acid; L-OICA = L-2-oxoimidazolidine-4-carboxylic acid.

Experimental Protocols

The following is a detailed methodology for a representative in vitro assay to measure the kinetic parameters of a substrate for Pyroglutamyl Peptidase I, based on protocols for fluorogenic substrates like L-pGlu-7-amino-4-methylcoumarin (pGlu-AMC). This protocol can be adapted for chromogenic substrates with appropriate adjustments to the detection method.

Continuous Fluorometric Assay for PAP-I Activity

Objective: To determine the kinetic parameters (Km and Vmax) of a substrate for purified Pyroglutamyl Peptidase I.

Materials:

-

Purified Pyroglutamyl Peptidase I

-

Substrate: L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 8.0

-

Reducing Agent: 1 mM Dithiothreitol (DTT)

-

Inhibitor (for control): Thiol-blocking reagents like p-chloromercuribenzoate (p-CMB) or N-ethylmaleimide (NEM)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Methods:

-

Enzyme Preparation:

-

Reconstitute or dilute the purified PAP-I in assay buffer to a working concentration. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Substrate Preparation:

-

Prepare a stock solution of pGlu-AMC in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the substrate in assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.01 mM to 1 mM).

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the appropriate volume of the substrate dilution.

-

Add assay buffer to bring the volume to the desired pre-initiation volume (e.g., 180 µL).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the enzyme solution (e.g., 20 µL) to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes). The release of the fluorogenic product, 7-amino-4-methylcoumarin (AMC), corresponds to substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Convert the fluorescence units to the concentration of the product formed using a standard curve of free AMC.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Non-linear regression software is recommended for this analysis.

-

Mandatory Visualizations

Caption: Enzymatic hydrolysis of this compound by Pyroglutamyl Peptidase I.

Caption: General workflow for a continuous kinetic assay of PAP-I.

Caption: Simplified representation of the catalytic mechanism of PAP-I.

Conclusion

The in vitro mechanism of action of this compound is characterized by its role as a substrate for Pyroglutamyl Peptidase I. This interaction leads to the hydrolytic cleavage of the N-terminal pyroglutamyl residue, a process governed by the cysteine peptidase activity of PAP-I. While the broader functional implications of this specific substrate-enzyme interaction require further investigation, the established role of PAP-I in regulating bioactive peptides suggests that this compound can be a valuable tool for studying this enzyme's activity and specificity. Future research should focus on determining the precise kinetic parameters of this compound hydrolysis by PAP-I to enable more quantitative studies and a better understanding of its potential applications in biochemical and pharmacological research.

References

The Biological Activity of L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH): A Technical Guide for Researchers

Disclaimer: Scientific literature specifically detailing the biological activity of the dipeptide L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH) is limited. This guide synthesizes information on the known biological activities of related pyroglutamyl (pGlu) peptides and its constituent amino acids, L-pyroglutamic acid and L-phenylalanine, to provide a framework for potential research directions and methodologies for drug development professionals and scientists.

Introduction

L-Pyroglutamyl-L-phenylalanine (this compound) is a dipeptide composed of L-pyroglutamic acid and L-phenylalanine. Pyroglutamyl peptides are characterized by an N-terminal pyroglutamate residue, a cyclic lactam of glutamic acid. This modification can occur enzymatically or non-enzymatically and is known to confer resistance to degradation by aminopeptidases, potentially increasing the peptide's stability and bioavailability.[1] Given the diverse biological roles of other short-chain pyroglutamyl peptides and phenylalanine, this compound presents an interesting candidate for investigation in several therapeutic areas. This document outlines potential biological activities, relevant signaling pathways, and detailed experimental protocols to guide further research.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound may exhibit neuroprotective, antimicrobial, and antioxidant properties.

Neuroactivity

Several food-derived pyroglutamyl peptides have demonstrated antidepressant-like, anxiolytic, and analgesic effects in murine models.[2][3] L-pyroglutamic acid itself has been shown to have positive effects on memory and may be converted to glutamate in the brain, a key excitatory neurotransmitter.[2] Furthermore, a combination of pyroglutamic acid and pyrrolidone has demonstrated significant neuroprotective effects in models of brain ischemia.[4] The phenylalanine component is a precursor for the synthesis of important neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function. Consequently, this compound could potentially act as a neuropeptide, modulating neuronal signaling and offering neuroprotective benefits.

Antimicrobial Activity

Bioactive peptides are a well-established class of antimicrobial agents. Their mechanism of action often involves the disruption of bacterial cell membranes. While direct evidence for this compound is lacking, short-chain pyroglutamyl peptides from fermented foods have been shown to modulate gut microbiota by enhancing the production of host antimicrobial peptides, such as α-defensins. The potential of this compound as a direct antimicrobial agent or as a modulator of the host's innate immune response warrants investigation.

Antioxidant Activity

The antioxidant properties of peptides are often attributed to their amino acid composition, particularly the presence of aromatic and hydrophobic residues. Phenylalanine, an aromatic amino acid, can donate electrons to stabilize free radicals. The presence of this residue in this compound suggests a potential for free radical scavenging activity, which is a key mechanism in mitigating oxidative stress associated with numerous pathological conditions.

Potential Signaling Pathways

Many neuropeptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. A plausible mechanism for this compound, should it possess neuroactive properties, would involve interaction with a specific GPCR, leading to the modulation of second messenger systems like cyclic AMP (cAMP) or intracellular calcium levels. This, in turn, could activate downstream protein kinases and transcription factors, altering gene expression and cellular function.

Data Presentation

Quantitative data from biological assays should be presented in a clear and structured format to allow for easy comparison and interpretation. Below are example tables for presenting results from antimicrobial, antioxidant, and neuroprotection assays.

Table 1: Antimicrobial Activity of this compound (Example Data)

| Test Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 128 |

| Escherichia coli | ATCC 25922 | >512 |

| Pseudomonas aeruginosa | ATCC 27853 | >512 |

| Candida albicans | ATCC 90028 | 256 |

Table 2: Antioxidant Activity of this compound (Example Data)

| Assay | Parameter | This compound | Ascorbic Acid (Control) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 75.4 | 8.2 |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 98.1 | 12.5 |

Table 3: In Vitro Neuroprotective Effect of this compound on SH-SY5Y cells against H₂O₂-induced Oxidative Stress (Example Data)

| Treatment | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |

| Control (untreated) | - | 100 ± 4.5 | 100 ± 5.1 |

| H₂O₂ (100 µM) | - | 52.3 ± 3.8 | 210 ± 12.3 |

| This compound + H₂O₂ | 10 | 65.7 ± 4.1 | 165 ± 9.8 |

| This compound + H₂O₂ | 50 | 78.9 ± 5.2 | 130 ± 7.6 |

| This compound + H₂O₂ | 100 | 85.1 ± 4.9 | 115 ± 6.4 |

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol for DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. Dilute this stock to a working concentration that gives an absorbance of approximately 1.0 at 517 nm. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

-

Reaction: In a 96-well plate, add a specific volume of the DPPH working solution to an equal volume of each sample dilution. Include a blank containing only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

-

General Workflow for In Vitro Neuroprotection Assay

Assessing the neuroprotective potential of this compound can be initiated using in vitro cell-based models.

Methodology:

-

Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y or PC12 cells).

-

Induction of Neurotoxicity: Induce cellular stress or damage using a neurotoxin. Common models include:

-

Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Excitotoxicity: Exposure to high concentrations of glutamate.

-

Ischemia Model: Oxygen-glucose deprivation (OGD).

-

-

Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.

-

Assessment of Neuroprotection: Evaluate the ability of this compound to mitigate the effects of the neurotoxin using various assays:

-

Cell Viability Assays: MTT or MTS assays to measure metabolic activity.

-

Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assay to measure membrane integrity.

-

Apoptosis Assays: Flow cytometry or fluorescence microscopy using markers like Annexin V/Propidium Iodide to quantify apoptotic and necrotic cells.

-

Biochemical Markers: Measurement of reactive oxygen species (ROS) production, mitochondrial membrane potential, or levels of specific proteins involved in cell death pathways (e.g., caspases, Bcl-2 family proteins).

-

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the known properties of related pyroglutamyl peptides and its constituent amino acids suggest its potential as a neuroactive, antimicrobial, and antioxidant agent. The experimental frameworks provided in this guide offer robust methodologies for systematically investigating these potential activities. Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this dipeptide.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pyroglutamyl-Phenylalanine (Pyr-Phe-OH)

This technical guide provides a comprehensive overview of the dipeptide Pyroglutamyl-Phenylalanine (this compound), including its history, synthesis, and known biological significance. The information is compiled to serve as a foundational resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction and Historical Context

Pyroglutamyl-phenylalanine (this compound) is a dipeptide composed of a pyroglutamic acid (pGlu) residue at the N-terminus and a phenylalanine (Phe) residue with a free carboxyl group at the C-terminus. While a specific discovery event for this compound is not prominently documented, its history is intrinsically linked to the discovery and characterization of its constituent amino acids and the broader field of peptide chemistry.

Pyroglutamic acid, a derivative of glutamic acid, was first identified by Haitinger[1]. It is found in various tissues, including the brain and skin, and plays a role as a precursor to glutamic acid[1][2]. The presence of the N-terminal pyroglutamyl residue in many naturally occurring peptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), confers enhanced stability against degradation by aminopeptidases, thereby extending their biological half-life[3]. Pyroglutamyl peptides are also found in various food sources and can be formed during processing[4].

Phenylalanine is an essential aromatic amino acid, first isolated in the late 19th and early 20th centuries. Its biological importance was highlighted by the discovery of its role in the genetic disorder phenylketonuria (PKU) in the 1930s and 1940s. Phenylalanine serves as a crucial building block for proteins and a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, as well as the pigment melanin.

The combination of these two residues in this compound results in a molecule with potential applications in pharmaceutical and biochemical research, serving as a building block for more complex bioactive molecules.

Physicochemical Properties

| Property | Value |

| CAS Number | 21282-12-2 |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| Canonical SMILES | C1CC(=O)N[C@@H]1C(=O)N--INVALID-LINK--C(=O)O |

| Storage Conditions | Store at < -15°C |

Synthesis of this compound and Related Peptides

The synthesis of peptides containing an N-terminal pyroglutamyl residue is well-established, primarily utilizing automated solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. There are two main strategies for incorporating the pyroglutamyl residue.

Synthetic Strategies

-

Direct Incorporation of Boc-pGlu-OH : This is a straightforward method that involves the direct coupling of Boc-L-pyroglutamic acid as the final amino acid in the peptide sequence. While direct, the coupling efficiency can sometimes be a challenge and may require extended reaction times.

-

N-Terminal Cyclization : This strategy involves incorporating a protected glutamic acid residue (e.g., Boc-Glu(OBzl)-OH) at the N-terminus of the peptide chain. The pyroglutamyl ring is then formed through cyclization after the peptide has been assembled.

The choice of method depends on factors such as the specific peptide sequence and desired purity.

Experimental Protocol: Automated Boc-SPPS of a Pyroglutamyl Peptide

This protocol outlines the general steps for synthesizing a peptide with an N-terminal pyroglutamyl residue using an automated peptide synthesizer.

Materials & Equipment:

-

4-Methylbenzhydrylamine (MBHA) resin

-

Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-pGlu-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)

-

Hydrogen fluoride (HF) apparatus for cleavage

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer

Protocol Steps:

-

Resin Preparation : Swell the MBHA resin in DCM. Neutralize the initial HCl salt with DIEA in DCM and wash thoroughly.

-

Amino Acid Coupling Cycles :

-

Deprotection : Remove the Nα-Boc protecting group of the resin-bound amino acid using TFA in DCM.

-

Washes : Perform washes with DCM and DMF.

-

Neutralization : Neutralize the N-terminal amine TFA salt with DIEA in DCM.

-

Coupling : Couple the next Boc-protected amino acid (e.g., Boc-Phe-OH) using a suitable activator.

-

Wash : Wash with DMF to remove excess reagents.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Coupling : In the last cycle, couple Boc-pGlu-OH to the N-terminus of the resin-bound peptide (e.g., Phe-resin).

-

Cleavage and Deprotection :

-

Wash and dry the peptidyl-resin.

-

Treat the resin with HF at 0°C for 1 hour in the presence of a scavenger like anisole. This cleaves the peptide from the resin and removes side-chain protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Purification and Analysis :

-

Dissolve the crude peptide in an appropriate buffer.

-

Purify using preparative RP-HPLC.

-

Analyze fractions for purity by analytical RP-HPLC and confirm identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Visualization of Synthetic Workflow

Caption: General workflow for automated Boc-SPPS of a pyroglutamyl peptide.

Biological Activity and Applications

While extensive quantitative data on the specific biological activities of this compound is limited in the available literature, its constituent parts and related compounds suggest several areas of interest.

Potential Applications

-

Pharmaceutical Research : this compound is considered a versatile building block for the synthesis of more complex peptides and bioactive molecules, potentially for drug development targeting specific receptors.

-

Cosmetics : The compound is incorporated into some skincare products, likely due to the known presence of pyroglutamic acid in the skin.

-

Food Industry : It has been explored as a potential flavor enhancer in food products.

Biological Activities of Related Compounds

The biological activities of compounds structurally related to this compound provide insights into its potential therapeutic value.

Antimicrobial Activity: Boc-protected dipeptides containing phenylalanine have demonstrated broad-spectrum antibacterial activity. The proposed mechanism involves the disruption of the bacterial cell membrane integrity.

| Compound | Organism | MIC₉₀ (µg/mL) |

| Boc-Phe-Trp-OMe | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 50 | |

| Boc-Trp-Trp-OMe | Staphylococcus aureus | 25 |

| Bacillus subtilis | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 100 | |

| Data from a study on related Boc-protected dipeptide methyl esters. |

Neurotransmitter Precursor: The phenylalanine component of this compound is a precursor for key neurotransmitters. In the body, phenylalanine is converted to tyrosine, which is then used to synthesize dopamine and norepinephrine. These neurotransmitters are vital for alertness, memory, and mood regulation.

Calcium Channel Binding: L-Phenylalanine has been shown to bind to the α2δ subunit of voltage-dependent calcium channels, which are targets for certain anticonvulsant and neuropathic pain medications.

| Ligand | Target | Kᵢ (nM) |

| L-Phenylalanine | α2δ subunit of voltage-dependent Ca²⁺ channels | 980 |

Metabolic and Signaling Pathways

A specific signaling pathway directly initiated by this compound is not well-documented. However, the metabolism of its constituent amino acid, L-phenylalanine, is well-understood.

Ehrlich Pathway: In organisms like Saccharomyces cerevisiae, L-phenylalanine can be catabolized via the Ehrlich pathway to produce 2-phenylethanol, an important flavor and fragrance compound. This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation and reduction steps.

Caption: Simplified Ehrlich pathway for L-phenylalanine catabolism.

Conclusion

This compound is a dipeptide of interest due to the combined properties of its constituent amino acids. The pyroglutamyl residue offers stability, a feature exploited in many natural peptides, while phenylalanine provides a connection to crucial neurological pathways. While direct biological data on this compound is sparse, the established methods for its synthesis and the known activities of related compounds provide a strong foundation for future research. This guide summarizes the current knowledge and provides the necessary technical protocols to encourage further investigation into the therapeutic and industrial potential of this molecule.

References

Unraveling the Cellular Functions of Pyr-phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH, or pyroglutamyl-phenylalanine, is a dipeptide that has garnered interest within the scientific community for its potential roles in various biological processes. As a member of the pyroglutamyl (pGlu) peptide family, it possesses a characteristic pyroglutamate residue at its N-terminus. This structural feature is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue and confers notable resistance to degradation by aminopeptidases. This increased stability suggests that this compound and other pyroglutamyl peptides may have prolonged biological activity, making them intriguing candidates for therapeutic development.

This technical guide provides an in-depth exploration of the known and potential functions of this compound in cellular pathways. While direct research on this compound is still emerging, this document synthesizes the available information on related pyroglutamyl peptides to infer its likely mechanisms of action, potential molecular targets, and overall physiological significance. This guide also outlines relevant experimental protocols and presents available quantitative data to support further investigation into this promising molecule.

Core Concepts: The Significance of the Pyroglutamyl Residue

The N-terminal pyroglutamyl residue is a key determinant of the bioactivity of this compound and other pGlu peptides. This modification can occur spontaneously or be catalyzed by glutaminyl cyclase enzymes. The resulting lactam ring protects the peptide from cleavage by exopeptidases, thereby increasing its half-life in biological systems. This enhanced stability is a critical factor for its potential as a therapeutic agent, as it may lead to improved pharmacokinetic profiles.

Potential Cellular Pathways and Molecular Targets

While specific cellular signaling pathways directly modulated by this compound have yet to be fully elucidated, research on analogous pyroglutamyl dipeptides provides valuable insights into its potential mechanisms of action. The primary mode of action for many bioactive peptides involves interaction with cell surface receptors, particularly G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling

Evidence suggests that pyroglutamyl peptides can act as ligands for GPCRs. The activation of these receptors can lead to a variety of downstream effects, depending on the specific G protein subtype involved (e.g., Gs, Gi, Gq). A potential signaling pathway for this compound is illustrated below.

Recent structural studies of the pyroglutamylated RF-amide peptide (QRFP) receptor, GPR103, reveal how the pyroglutamyl moiety can be recognized by the extracellular domain of a GPCR, initiating a conformational change that leads to receptor activation.[1] This provides a structural basis for how this compound might engage with a yet-to-be-identified GPCR.

Modulation of Inflammatory and Nociceptive Pathways

Studies on other pyroglutamyl dipeptides, such as pyroglutamyl-leucine (pGlu-Leu), have demonstrated anti-inflammatory and analgesic effects. For instance, pGlu-Leu has been shown to attenuate colitis in animal models by increasing the expression of host antimicrobial peptides, thereby modulating the gut microbiota.[2][3] It is plausible that this compound could exert similar immunomodulatory effects through related pathways.

Furthermore, analgesic effects observed with pyroglutamyl-valine (pGlu-Val) and pGlu-Leu in mice suggest a potential interaction with pathways involved in pain perception.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50), specifically for this compound. The table below is provided as a template for future studies to populate as data becomes available.

| Compound | Target | Assay Type | Value (nM) | Reference |

| This compound | TBD | TBD | TBD | TBD |

| pGlu-Leu | TBD | Colitis Model | 0.1-1.0 mg/kg (in vivo) | [2] |

| pGlu-Val | TBD | Hot Plate Test | 10 mg/kg (in vivo) | [1] |

| pGlu-Leu | TBD | Hot Plate Test | 10 mg/kg (in vivo) |

TBD: To be determined

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are crucial for elucidating the function of this compound in cellular pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through solution-phase peptide coupling methods.

Materials:

-

Boc-pGlu-OH (N-tert-butyloxycarbonyl-pyroglutamic acid)

-

H-Phe-OMe (Phenylalanine methyl ester hydrochloride)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-methylmorpholine (NMM) or other base

-

Trifluoroacetic acid (TFA)

-

Lithium hydroxide (LiOH)

-

Appropriate solvents (e.g., Chloroform, Methanol)

Procedure:

-

Dissolve H-Phe-OMe in an appropriate solvent (e.g., chloroform) and add NMM at 0°C with stirring.

-

Add Boc-pGlu-OH and DCC to the reaction mixture and stir for 24 hours.

-

Filter the reaction mixture to remove dicyclohexylurea byproduct.

-

Wash the filtrate with appropriate aqueous solutions (e.g., 5% NaHCO3, saturated NaCl) and dry the organic layer.

-

Evaporate the solvent to obtain the protected dipeptide, Boc-pGlu-Phe-OMe.

-

Treat the protected dipeptide with TFA to remove the Boc protecting group.

-

Perform saponification using LiOH to hydrolyze the methyl ester and yield the final product, this compound.

-

Purify the final product using techniques such as recrystallization or chromatography.

GPCR Activation Assay

To determine if this compound activates a specific GPCR, a cell-based reporter assay can be employed. This protocol describes a generic approach using a luciferase reporter system to measure the activation of a Gs-coupled receptor.

Materials:

-

Mammalian cell line stably expressing the GPCR of interest and a cAMP response element (CRE)-luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Culture the cells under standard conditions.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Replace the cell culture medium with the this compound dilutions and control solutions.

-

Incubate the plate for a period sufficient to allow for gene expression (typically 4-6 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This compound represents a potentially bioactive dipeptide with therapeutic promise, largely inferred from the properties of the broader class of pyroglutamyl peptides. Its inherent stability makes it an attractive candidate for drug development. However, a significant knowledge gap remains regarding its specific cellular functions. Future research should focus on identifying the direct molecular targets of this compound, such as specific GPCRs or other signaling proteins. The elucidation of its precise mechanism of action and the generation of quantitative pharmacological data will be crucial for advancing our understanding of its physiological roles and for realizing its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for these critical investigations.

References

- 1. Structure and dynamics of the pyroglutamylated RF-amide peptide QRFP receptor GPR103 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamyl leucine, a peptide in fermented foods, attenuates dysbiosis by increasing host antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamyl leucine, a peptide in fermented foods, attenuates dysbiosis by increasing host antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility and Stability of Pyr-phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the dipeptide Pyr-phe-OH (Pyroglutamyl-phenylalanine). Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for researchers to determine these critical parameters. The guide includes qualitative data, general stability characteristics of related compounds, and detailed experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₆N₂O₄ and a molecular weight of approximately 276.29 g/mol , is a dipeptide composed of pyroglutamic acid and phenylalanine. The N-terminal pyroglutamyl residue is a cyclic lactam formed from glutamic acid or glutamine. This modification significantly influences the peptide's physicochemical properties, including its stability and solubility. The presence of the hydrophobic phenyl group from the phenylalanine residue also plays a crucial role in its overall characteristics. Understanding the solubility and stability of this compound is fundamental for its application in research and drug development, impacting formulation, storage, and biological activity.

Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on information from chemical suppliers and the general properties of pyroglutamyl peptides, a qualitative solubility profile can be summarized. The pyroglutamyl ring tends to increase hydrophobicity, which can lead to diminished solubility in aqueous solutions for some pyroglutamyl-containing peptides.

One supplier indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) and provides instructions for preparing stock solutions up to 10 mM[1]. Another source suggests it is soluble in water and other polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for preparing stock solutions of peptides. |

| Water | Reported as soluble | The presence of the hydrophobic phenylalanine may limit high concentrations. |

| Methanol | Data not available | Generally, peptides have some solubility in lower alcohols. |

| Ethanol | Data not available | Solubility is likely to be lower than in methanol. |

Note: The information in this table is based on limited available data. Experimental verification is highly recommended.

Stability Data

The N-terminal pyroglutamyl residue in this compound confers a notable stability characteristic: resistance to degradation by aminopeptidases, which require a free N-terminal amine for their activity[2]. This can enhance the in vivo half-life of the peptide. However, the peptide bond, particularly the pyroglutamyl-peptide bond, is susceptible to chemical degradation under certain conditions.

Table 2: General Stability Profile of Pyroglutamyl Peptides

| Condition | Stability Profile | Potential Degradation Pathway |

| pH | Susceptible to strong acidic and basic conditions. | Acid or base-catalyzed hydrolysis of the peptide bond. The pyroglutamyl-peptide bond is particularly susceptible to acid hydrolysis. |

| Temperature | Elevated temperatures can accelerate degradation. | Thermal degradation can lead to hydrolysis and other reactions. |

| Oxidation | The phenylalanine residue is susceptible to oxidation. | Oxidation of the aromatic ring of phenylalanine. |

| Light | Potential for photodegradation. | The aromatic ring of phenylalanine can absorb UV light, potentially leading to degradation. |

| Enzymatic | Resistant to aminopeptidases[2]. | The cyclic N-terminus prevents recognition by aminopeptidases. |

Note: This table provides a general overview based on the properties of pyroglutamyl peptides. Specific degradation kinetics for this compound need to be determined experimentally.

Experimental Protocols

To address the lack of specific quantitative data, the following detailed protocols are provided for researchers to determine the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, phosphate buffer, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[3].

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and degradation pathways, which helps in developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent).

-

Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.

-

Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Incubate the solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solution to a controlled light source (e.g., UV lamp).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

-

Peak Identification: Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the degradation products and propose their structures.

Protocol for pH-Rate Stability Study

This protocol is designed to determine the pH at which this compound exhibits maximum stability.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

-

Sample Preparation: Dissolve this compound in each buffer to a known concentration.

-

Incubation: Incubate the samples at a constant, often elevated, temperature (e.g., 40°C or 50°C) to accelerate degradation.

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot from each sample.

-

Purity Assessment: Analyze the purity of this compound in each aliquot using a validated stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate a pH-rate profile and identify the pH of maximum stability.

Conclusion

References

Spectroscopic and Spectrometric Characterization of Pyr-phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the dipeptide L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for similar peptide structures. Detailed experimental protocols for acquiring such data are also provided, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These values are estimated based on typical chemical shifts of pyroglutamyl and phenylalanine residues in peptides and known fragmentation patterns of dipeptides.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | Phe Amide NH |

| ~7.80 | s | 1H | Pyr Amide NH |

| ~7.30 - 7.15 | m | 5H | Phe Aromatic C-H |

| ~4.40 | m | 1H | Phe α-CH |

| ~4.10 | dd | 1H | Pyr α-CH |

| ~3.05 | dd | 1H | Phe β-CH₂ (diastereotopic) |

| ~2.90 | dd | 1H | Phe β-CH₂ (diastereotopic) |

| ~2.20 - 2.00 | m | 2H | Pyr γ-CH₂ |

| ~1.95 - 1.80 | m | 2H | Pyr β-CH₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~175.5 | Pyr C=O (amide) |

| ~173.0 | Phe C=O (acid) |

| ~171.0 | Pyr C=O (amide) |

| ~138.0 | Phe Aromatic C |

| ~129.5 | Phe Aromatic C-H |

| ~128.5 | Phe Aromatic C-H |

| ~126.5 | Phe Aromatic C-H |

| ~57.0 | Pyr α-CH |

| ~54.5 | Phe α-CH |

| ~37.0 | Phe β-CH₂ |

| ~29.5 | Pyr γ-CH₂ |

| ~25.0 | Pyr β-CH₂ |

Predicted Mass Spectrometry Data (ESI+)

| m/z (Da) | Assignment |

| 277.11 | [M+H]⁺ (Monoisotopic mass: 276.1059 Da) |

| 259.10 | [M+H - H₂O]⁺ |

| 166.09 | [Phe+H]⁺ (Phenylalanine immonium ion) |

| 130.05 | [Pyr+H]⁺ (Pyroglutamic acid immonium ion) |

| 120.08 | [Phe-COOH+H]⁺ (Side chain fragment) |

| 112.04 | [Pyr-CO]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a dipeptide such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid.

-

Instrumentation Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic and spectrometric characteristics of this compound for professionals in the fields of chemical research and drug development. The provided protocols offer a starting point for the experimental characterization of this and similar dipeptides.

An In-Depth Technical Guide to Pyr-phe-OH (CAS Number: 21282-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-phe-OH, with the CAS number 21282-12-2, is the dipeptide scientifically known as 5-Oxo-L-prolyl-L-phenylalanine. This molecule consists of a pyroglutamic acid (Pyr) residue at the N-terminus and a phenylalanine (Phe) residue at the C-terminus. The N-terminal pyroglutamyl moiety is a cyclic lactam of glutamic acid, which confers enhanced stability against degradation by aminopeptidases. This structural feature makes this compound and other pyroglutamyl peptides subjects of interest in biochemical and pharmaceutical research.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological role, and analytical methodologies related to this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below. While qualitatively known to be soluble in dimethyl sulfoxide (DMSO), quantitative solubility in various common laboratory solvents is not widely reported.

| Property | Value | Reference(s) |

| CAS Number | 21282-12-2 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 276.29 g/mol | [1] |

| IUPAC Name | (2S)-2-[(2S)-5-oxopyrrolidine-2-carboxamido]-3-phenylpropanoic acid | |

| Synonyms | 5-Oxo-L-prolyl-L-phenylalanine, Pyroglutamyl-L-phenylalanine | |

| Appearance | Solid | |

| Purity | >98.00% (commercially available) | |

| Storage Conditions | Store at -20°C or 2-8°C | |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for preparing peptides. The general workflow for synthesizing a pyroglutamyl-containing peptide like this compound is depicted below.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin as an example for producing the C-terminal amide, which can be subsequently hydrolyzed to the carboxylic acid, or by starting with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Phe-OH for direct synthesis of the C-terminal acid.

Materials:

-

Fmoc-Phe-OH loaded resin (e.g., Wang resin)

-

Boc-pGlu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-OH loaded resin in DMF in the reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Boc-pGlu-OH:

-

In a separate vial, dissolve 3 equivalents of Boc-pGlu-OH (0.3 mmol) and 3 equivalents of HATU (0.3 mmol) in DMF.

-

Add 6 equivalents of DIPEA (0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated solution to the deprotected peptidyl-resin.

-

Agitate the mixture for 2-4 hours.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates the absence of free primary amines).

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the solution to separate the resin, collecting the filtrate.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative RP-HPLC.

-

Analyze the fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product.

-

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative route, particularly for large-scale production. A general approach involves the coupling of protected pyroglutamic acid and phenylalanine derivatives followed by deprotection.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol provides a general methodology for the solution-phase synthesis of this compound.

Materials:

-

Boc-pGlu-OH

-

H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1 M HCl solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-pGlu-OH (1 equivalent), H-Phe-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DCM or DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Add TEA or NMM (2.2 equivalents) to neutralize the hydrochloride salt and maintain a basic pH.

-

Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

-

Work-up and Purification of Protected Dipeptide:

-

If DMF was used as the solvent, dilute the reaction mixture with EtOAc.

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Boc-Pyr-Phe-OMe) by silica gel column chromatography.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified Boc-Pyr-Phe-OMe in a mixture of MeOH and water.

-

Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product (Boc-Pyr-Phe-OH) with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Boc Deprotection:

-

Dissolve the Boc-Pyr-Phe-OH in DCM.

-

Add an excess of TFA (e.g., 50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the final product, this compound.

-

Collect the solid by filtration and dry under vacuum.

-

Biological Role and Activity